molecular formula C20H26N6O2S B2690960 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396761-19-5

2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide

Cat. No. B2690960
M. Wt: 414.53
InChI Key: BAGZANBCVIEBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H26N6O2S and its molecular weight is 414.53. The purity is usually 95%.
BenchChem offers high-quality 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the utility of related compounds in synthesizing heterocycles with significant antimicrobial properties. For instance, the synthesis of new heterocycles incorporating antipyrine moiety has been reported, where compounds exhibited notable antimicrobial activities. This research showcases the potential for developing novel antimicrobial agents from this compound class (Bondock et al., 2008).

Anti-Inflammatory and Analgesic Agents

Another study focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic activities. The compounds synthesized showed significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory properties, indicating their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem et al., 2020).

Anticancer Activity

The research into novel pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown promising anticancer activities. A study reported the synthesis and anticancer activity evaluation of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting the potential for this compound class in developing anticancer therapies. These compounds exhibited inhibitory activity against human breast adenocarcinoma cell lines, with certain derivatives showing potent efficacy, suggesting their utility in cancer treatment strategies (Abdellatif et al., 2014).

Neuroinflammation Imaging

A novel application in neuroscientific research involves the synthesis of pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), which is recognized as a biomarker for neuroinflammatory processes. Derivatives were synthesized, evaluated in vitro for TSPO binding, and two were radiolabeled for in vivo imaging using PET. This research underscores the potential of pyrazolo[1,5-a]pyrimidines in neuroinflammation imaging, contributing valuable tools for neuroscientific investigations and the development of diagnostic strategies for neuroinflammatory conditions (Damont et al., 2015).

properties

IUPAC Name

2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S/c1-12-4-6-25(7-5-12)17-9-16(21-11-22-17)24-18(27)8-15-10-29-20-23-14(3)13(2)19(28)26(15)20/h9,11-12,15H,4-8,10H2,1-3H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGZANBCVIEBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CC3CSC4=NC(=C(C(=O)N34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide

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